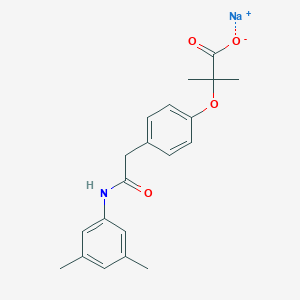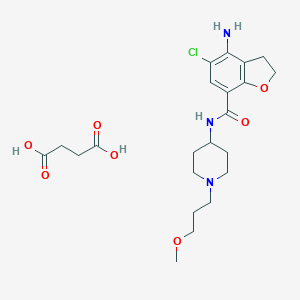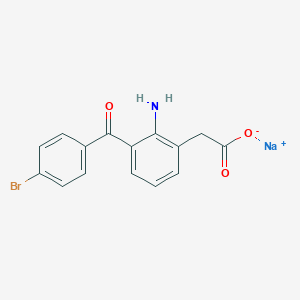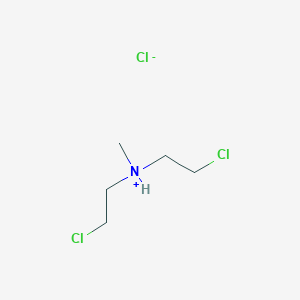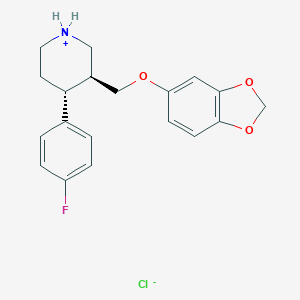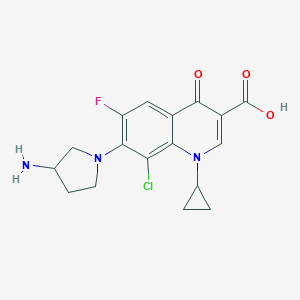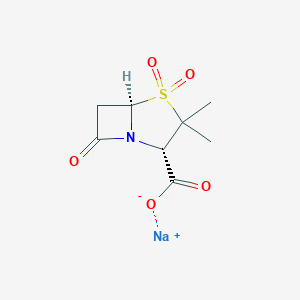
Sulbactam sodium
Overview
Description
Sulbactam sodium is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to combat bacterial infections. It was patented in 1977 and approved for medical use in 1986 . This compound works by inhibiting beta-lactamase, an enzyme produced by bacteria that destroys beta-lactam antibiotics, thereby enhancing the effectiveness of these antibiotics .
Scientific Research Applications
Sulbactam sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its role in inhibiting beta-lactamase and enhancing the effectiveness of beta-lactam antibiotics.
Industry: Utilized in the production of pharmaceutical formulations that require beta-lactamase inhibition.
Mechanism of Action
Sulbactam sodium acts as a suicide inhibitor of beta-lactamase. It irreversibly binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This mechanism restores the activity of beta-lactam antibiotics, allowing them to effectively combat bacterial infections . This compound itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins 1 and 3 .
Safety and Hazards
Future Directions
The combination of ampicillin and sulbactam demonstrates synergy in addressing bacterial strains resistant to ampicillin, thus providing broader coverage . This drug combination incorporates a β-lactamase inhibitor into ampicillin, extending coverage against potentially resistant bacteria .
Relevant Papers
There are several relevant papers on Sulbactam Sodium. One paper discusses the molecular mechanisms of sulbactam antibacterial activity and resistance determinants in Acinetobacter baumannii . Another paper presents the efficacy and safety of cefoperazone-sulbactam in empiric therapy for febrile neutropenia .
Biochemical Analysis
Biochemical Properties
Sulbactam sodium interacts with β-lactamase, an enzyme produced by bacteria. It blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This interaction is crucial in the role of this compound in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells, particularly bacterial cells. By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, thereby allowing these antibiotics to exert their effects on bacterial cells . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with β-lactamase. This compound acts as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . It contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the repressed central carbon metabolism and related riboflavin metabolism contribute to the resistance of this compound . Increasing reactive oxygen species (ROS) can restore its sensitivity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the oral LD50 of this compound is >4000 mg/kg in rats and >10,000 mg/kg in mice .
Metabolic Pathways
This compound is involved in the β-lactamase metabolic pathway. It interacts with the β-lactamase enzyme, inhibiting its function and thereby preventing the degradation of β-lactam antibiotics . This interaction can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound exhibits extensive distribution in extracellular fluids and tissues . Its penetration into cerebrospinal fluid is enhanced in the presence of inflamed meninges .
Subcellular Localization
Given its role as a β-lactamase inhibitor, it is likely to be found wherever β-lactamase enzymes are present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbactam sodium is synthesized from penicillanic acid sulfone. The synthesis involves the oxidation of penicillanic acid to form sulbactam, followed by the conversion to its sodium salt form . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, this compound is produced through a series of chemical reactions that include the oxidation of penicillanic acid and subsequent neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulbactam sodium undergoes several types of chemical reactions, including:
Oxidation: The initial synthesis involves the oxidation of penicillanic acid.
Substitution: The conversion to its sodium salt form involves substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis to oxidize penicillanic acid.
Sodium Hydroxide: Used to neutralize the sulbactam and convert it to its sodium salt form.
Major Products Formed
The major product formed from these reactions is this compound itself, which is used in combination with beta-lactam antibiotics to treat bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor that is often used in combination with amoxicillin.
Tazobactam: Used in combination with piperacillin to inhibit beta-lactamase.
Uniqueness
Sulbactam sodium is unique in its ability to inhibit beta-lactamase and enhance the effectiveness of beta-lactam antibiotics. Unlike clavulanic acid and tazobactam, this compound has weak antibacterial activity on its own, making it a versatile compound in combination therapies .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Sulbactam sodium involves the reaction of Sulbactam with sodium hydroxide.", "Starting Materials": ["Sulbactam", "Sodium hydroxide", "Water"], "Reaction": ["Sulbactam is dissolved in water", "Sodium hydroxide is added to the solution", "The mixture is heated to a specific temperature and stirred for a specific time", "The resulting product is Sulbactam sodium"] } | |
| 69388-84-7 | |
Molecular Formula |
C8H11NNaO5S |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |
InChI Key |
SXKMQCSYTIDQTC-IBTYICNHSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Appearance |
White Solid |
melting_point |
>244°C (dec.) |
| 69388-84-7 | |
Pictograms |
Irritant; Health Hazard |
Purity |
98% |
Related CAS |
Free Acid: 68373-14-8 |
synonyms |
(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt; CP 45899-2; Penicillanic Acid 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate; Sodium Penicillanate 1,1-Dioxide; Sodium Sulbactam; Sulbactam Sodium; Sulbactam Sodium Salt; Unasyn IM |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

